molecular formula C18H20N2O3 B4536065 N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide

N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide

Cat. No.: B4536065
M. Wt: 312.4 g/mol
InChI Key: ZHDXYXBRUVDTAR-UHFFFAOYSA-N
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Description

N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide is a complex organic compound that features both furan and isoindole moieties. These structural elements are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide typically involves multiple steps, starting with the preparation of the furan and isoindole intermediates. One common method involves the reaction of furan-2-carbaldehyde with a suitable amine to form the furan moiety. This is followed by the coupling of the furan derivative with an isoindole intermediate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the isoindole moiety can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoindole carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide involves its interaction with specific molecular targets. The furan and isoindole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls in bacteria.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan moiety but has an indole instead of an isoindole.

    Furan-2-carboxylic acid derivatives: Contain the furan ring and are used in various chemical and biological applications.

Uniqueness

N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide is unique due to its combination of furan and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(17(21)19-10-14-7-5-9-23-14)20-11-13-6-3-4-8-15(13)18(20)22/h3-9,12,16H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDXYXBRUVDTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
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N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
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N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
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N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
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N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
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N-[(Furan-2-YL)methyl]-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide

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